(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine
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Overview
Description
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and 2-methylpropan-1-amine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Methyl-1-phenylpropan-1-amine: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
(1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amine: Contains a single fluorine atom, leading to variations in reactivity and activity.
Uniqueness
The presence of the trifluorophenyl group in (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This can result in different reactivity patterns and biological activities.
Biological Activity
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts primarily with neurotransmitter systems. It is hypothesized to act as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Fluorinated Compounds :
- Pharmacokinetics and Metabolism :
- Therapeutic Applications :
Comparative Analysis with Similar Compounds
To further illustrate the uniqueness of this compound, a comparison with similar compounds is provided:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1R)-2-Methyl-1-(3-fluorophenyl)propan-1-amine | C10H12F N | Contains one fluorine atom; less lipophilic |
(1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amine | C10H12F N | Para-substituted fluorobenzene |
(1R)-2-Methyl-1-(3,5-difluorophenyl)propan-1-amine | C10H12F N | Contains two fluorine atoms; different electronic properties |
The presence of three fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties compared to other analogs.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m1/s1 |
InChI Key |
VPCYYXYOGNGJKO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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